molecular formula C6H3BrFN3 B15233103 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine

Cat. No.: B15233103
M. Wt: 216.01 g/mol
InChI Key: WPAYNPINEFGIQF-UHFFFAOYSA-N
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Description

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a halogenated derivative of the imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocycle widely explored in medicinal chemistry and materials science. The 8-bromo and 3-fluoro substituents likely influence electronic properties, lipophilicity, and binding interactions, positioning it as a candidate for anticancer, antiviral, or bioimaging applications .

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

8-bromo-3-fluoroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3BrFN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H

InChI Key

WPAYNPINEFGIQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)F

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The imidazo[1,2-a]pyrazine core allows diverse substitutions at positions 2, 3, 6, and 6. Key analogs and their substituent effects are summarized below:

Table 1: Structural Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Name Substituents Key Structural Features References
8-Bromo-3-fluoroimidazo[1,2-a]pyrazine 8-Br, 3-F Fluorine enhances electronegativity and metabolic stability; bromine aids in cross-coupling reactions. Hypothesized to improve target binding.
3-Bromo-8-chloroimidazo[1,2-a]pyrazine 3-Br, 8-Cl Chlorine at position 8 may reduce steric hindrance compared to bromine. Used in intermediate synthesis .
6-Bromo-3-ethylimidazo[1,2-a]pyrazine 6-Br, 3-Et Ethyl group increases lipophilicity, potentially affecting cell permeability .
8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine 8-Br, 6-Cl, 3-Me Methyl group at position 3 introduces steric bulk, possibly reducing receptor affinity compared to halogens .

Key Observations :

  • Halogenation : Bromine and chlorine at position 8 facilitate Suzuki couplings (e.g., in ), while fluorine at position 3 may enhance metabolic stability and hydrogen-bonding interactions .
  • Alkyl vs. Halogen : Ethyl or methyl substituents (e.g., 3-Et, 3-Me) increase hydrophobicity but may reduce target specificity compared to halogens .

Key Insights :

  • The 3-fluoro substituent in the target compound may require specialized fluorination agents (e.g., Selectfluor) or late-stage functionalization .
  • Bromine at position 8 enables further derivatization via cross-coupling, as seen in and .

Physicochemical and Optical Properties

Halogenation and ring fusion significantly alter optical properties:

Table 4: Fluorescence and Solubility

Compound Class/Scaffold Fluorescence Emission Key Applications References
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Deep blue (450–500 nm) Bioimaging, OLEDs
Imidazo[1,2-a]pyrazine derivatives Emission at ~850 nm Chemosensors

Observations :

  • Fluorine’s electron-withdrawing nature may redshift emission wavelengths compared to chloro or methyl analogs .
  • Fusion with benzene rings (e.g., benzoimidazole hybrids) enhances fluorescence intensity and cell permeability .

Biological Activity

8-Bromo-3-fluoroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antibacterial, anticancer, and neurological effects.

  • Molecular Formula : C7H4BrFN2
  • Molecular Weight : 215.03 g/mol
  • CAS Number : 1186405-11-7
  • IUPAC Name : 3-bromo-6-fluoroimidazo[1,2-a]pyridine

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be achieved through various methodologies including the use of selective fluorinating agents like Selectfluor. The compound is produced in good yields through these processes, making it accessible for further biological evaluations .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets. The presence of bromine and fluorine substituents can enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with biological targets such as enzymes and receptors.

Antibacterial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine exhibit significant antibacterial properties. For instance, compounds synthesized from this framework have shown effectiveness against drug-resistant strains of Salmonella Typhi, with minimal inhibitory concentrations (MIC) as low as 6.25 mg/mL .

CompoundMIC (mg/mL)Activity
This compoundTBDAntibacterial

Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyrazines possess anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved include the inhibition of cell proliferation and modulation of apoptotic pathways. Further studies are required to quantify the IC50 values for this compound specifically.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)TBDApoptosis induction
HeLa (Cervical Cancer)TBDCell cycle arrest

Neurological Effects

This compound has been explored for its potential as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal and appetite. By modulating orexin receptor activity, this compound may offer therapeutic avenues for conditions like narcolepsy and obesity .

Case Studies

In a recent study focusing on the pharmacological profile of imidazo[1,2-a]pyrazines, researchers found that compounds similar to this compound exhibited significant interactions with target proteins involved in various diseases. In silico docking studies suggested favorable binding affinities to orexin receptors .

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